N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a pyrimidine ring, and a difluorobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Thioether Formation: The indole derivative is then reacted with a halogenated pyrimidine derivative to form the thioether linkage.
Amidation: Finally, the difluorobenzamide group is introduced through an amidation reaction with the appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution on the pyrimidine ring can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is investigated for its potential therapeutic effects. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making it a promising lead compound for pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dichlorobenzamide
- N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethylbenzamide
Uniqueness
Compared to similar compounds, N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is unique due to the presence of the difluorobenzamide group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness as a therapeutic agent.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
872608-43-0 |
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Molecular Formula |
C21H17F2N5O3S |
Molecular Weight |
457.46 |
IUPAC Name |
N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H17F2N5O3S/c22-13-6-5-12(9-14(13)23)19(30)25-17-18(24)26-21(27-20(17)31)32-10-16(29)28-8-7-11-3-1-2-4-15(11)28/h1-6,9H,7-8,10H2,(H,25,30)(H3,24,26,27,31) |
InChI Key |
SVUWNLNUBLFGQL-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
solubility |
not available |
Origin of Product |
United States |
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